molecular formula C13H15N3S B13947983 Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- CAS No. 63884-55-9

Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)-

Cat. No.: B13947983
CAS No.: 63884-55-9
M. Wt: 245.35 g/mol
InChI Key: LKBDPACEXMCUNX-UHFFFAOYSA-N
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Description

Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- is a compound that features a hydrazine core substituted with a benzylthio group and a 4-pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- typically involves the reaction of hydrazine derivatives with benzylthio and 4-pyridylmethyl reagents under controlled conditions. One common method involves the use of hydrazine hydrate, benzyl chloride, and 4-pyridylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- .

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the presence of the benzylthio and pyridylmethyl groups allows for specific interactions with biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Pyridylmethyl)ethylamine: A compound with similar pyridylmethyl functionality but different substituents.

    N-(4-Pyridylmethyl)-1,8-naphthalimide: A compound with a pyridylmethyl group and naphthalimide core.

    1,4-Bis(4-pyridylethynyl)benzene: A compound with pyridylethynyl groups and a benzene core

Uniqueness

Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- is unique due to its combination of hydrazine, benzylthio, and pyridylmethyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

CAS No.

63884-55-9

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

1-benzylsulfanyl-2-(pyridin-4-ylmethyl)hydrazine

InChI

InChI=1S/C13H15N3S/c1-2-4-13(5-3-1)11-17-16-15-10-12-6-8-14-9-7-12/h1-9,15-16H,10-11H2

InChI Key

LKBDPACEXMCUNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSNNCC2=CC=NC=C2

Origin of Product

United States

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